Dichloro-(n-propoxy)borane

Description

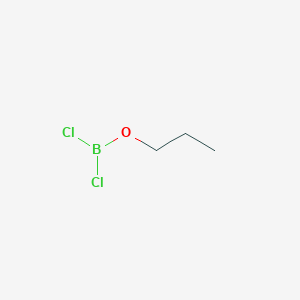

Structure

2D Structure

Properties

CAS No. |

16339-29-0 |

|---|---|

Molecular Formula |

C3H7BCl2O |

Molecular Weight |

140.8 g/mol |

IUPAC Name |

dichloro(propoxy)borane |

InChI |

InChI=1S/C3H7BCl2O/c1-2-3-7-4(5)6/h2-3H2,1H3 |

InChI Key |

QWVQQYHJHJJBAG-UHFFFAOYSA-N |

SMILES |

B(OCCC)(Cl)Cl |

Canonical SMILES |

B(OCCC)(Cl)Cl |

Other CAS No. |

16339-29-0 |

Synonyms |

Dichloro-(n-propoxy)borane |

Origin of Product |

United States |

Mechanistic Investigations of Dichloro N Propoxy Borane Reactivity

Fundamental Reaction Pathways of Dichloro-(n-propoxy)borane

The reactivity of this compound is fundamentally dictated by the interplay of its constituent atoms. The electron-deficient boron center, the electronegative chlorine atoms, and the n-propoxy group all contribute to its chemical behavior, influencing the pathways of its reactions.

Role of Chlorine Atoms in Boron Center Reactivity

The two chlorine atoms attached to the boron center in this compound play a crucial role in modulating its reactivity. Due to their high electronegativity, the chlorine atoms withdraw electron density from the boron atom. This inductive effect significantly increases the Lewis acidity of the boron center, making it a potent electrophile. A more electrophilic boron atom is more susceptible to nucleophilic attack, a key step in many of its reactions, including hydroboration.

The chlorine atoms also serve as good leaving groups. In the course of a reaction, the cleavage of a boron-chlorine bond can facilitate the formation of new bonds with other reactants. This characteristic is essential for the catalytic activity of related borane (B79455) compounds in various organic transformations.

Influence of the n-Propoxy Group on Chemical Transformations

The n-propoxy group (n-PrO-) also exerts a significant influence on the reactivity of this compound, albeit in a manner that can be both electronic and steric.

Electronically, the oxygen atom of the n-propoxy group possesses lone pairs of electrons that can be donated to the vacant p-orbital of the boron atom. This donation, known as π-donation or back-bonding, can partially alleviate the electron deficiency of the boron center. This effect can moderate the Lewis acidity of the borane, making it more selective in its reactions compared to boranes with only halogen substituents.

Sterically, the n-propoxy group can influence the approach of reactants to the boron center. While not as bulky as some other alkyl or aryl groups used in hydroborating agents, its presence can still direct the regioselectivity and stereoselectivity of reactions by favoring attack from the less hindered face of the molecule.

Mechanistic Studies in Hydroboration Reactions

This compound and related alkoxy- and haloboranes are valuable reagents in hydroboration reactions, a fundamental process in organic synthesis for the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. rsc.org The mechanism of these reactions is a concerted process involving a four-membered transition state. umich.edu

Regioselectivity and Stereoselectivity in Alkene Hydroboration

The hydroboration of alkenes with reagents like this compound generally proceeds with high regioselectivity and stereoselectivity.

Regioselectivity: The addition of the B-H bond across the double bond typically follows an anti-Markovnikov pattern. masterorganicchemistry.commasterorganicchemistry.com This means the boron atom adds to the less substituted carbon of the alkene, while the hydrogen atom adds to the more substituted carbon. umich.edumasterorganicchemistry.com This selectivity is primarily driven by steric factors, as the bulkier borane moiety preferentially approaches the less sterically hindered carbon atom of the double bond. umich.edu Electronic effects also play a role, with the partial positive character of the more substituted carbon in the transition state favoring bond formation with the hydride. umich.edu

Stereoselectivity: The hydroboration of alkenes is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org This is a consequence of the concerted mechanism where the B-C and H-C bonds form simultaneously through a cyclic transition state. libretexts.org This stereospecificity is crucial for controlling the stereochemistry of subsequent reactions of the resulting organoborane.

| Alkene Type | Major Regioisomer | Stereochemical Outcome |

| Terminal Alkene | Boron on terminal carbon | syn-addition |

| Internal Alkene (unsymmetrical) | Boron on less substituted carbon | syn-addition |

| Cyclic Alkene | Boron on less hindered face | syn-addition |

Hydroboration of Alkynes and Stereochemical Outcomes

The hydroboration of alkynes with boranes like this compound yields alkenylboranes, which are versatile intermediates in organic synthesis. wikipedia.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the specific borane reagent used.

Generally, the hydroboration of alkynes proceeds via a syn-addition, resulting in the formation of a (Z)-alkenylborane. libretexts.orglibretexts.org However, to prevent a second hydroboration of the resulting alkene, sterically hindered boranes such as disiamylborane (B86530) or 9-BBN are often employed. libretexts.orglibretexts.org These bulky reagents favor the formation of the monoalkenylborane. wikipedia.org

In some cases, particularly with the use of specific catalysts or under radical conditions, trans-hydroboration can occur, leading to the formation of (E)-alkenylboranes. nsf.gov

| Alkyne Type | Borane Reagent | Predominant Stereoisomer |

| Terminal Alkyne | Bulky dialkylborane (e.g., Disiamylborane, 9-BBN) | (Z)-alkenylborane (syn-addition) |

| Internal Alkyne | Bulky dialkylborane | (Z)-alkenylborane (syn-addition) |

| Terminal Alkyne | Radical initiator (e.g., di-tert-butyl peroxide) with NHC-boranes | (E)-alkenylborane (trans-hydroboration) nsf.gov |

Role as a Hydroborating Agent in Functional Group Interconversions

Organoboranes derived from the hydroboration of alkenes and alkynes with reagents such as this compound are exceptionally useful intermediates for a wide variety of functional group interconversions. rsc.orgimperial.ac.uk The carbon-boron bond can be readily cleaved and replaced with a range of other atoms, including oxygen, nitrogen, and carbon.

One of the most common transformations is the oxidation of the organoborane to an alcohol using hydrogen peroxide in the presence of a base. masterorganicchemistry.com This reaction proceeds with retention of configuration at the carbon atom that was bonded to boron, meaning the stereochemistry established during the hydroboration step is preserved in the final alcohol product. masterorganicchemistry.com

The hydroboration of alkynes followed by oxidation provides a route to aldehydes and ketones. masterorganicchemistry.com Hydroboration of a terminal alkyne, followed by oxidation, yields an aldehyde, while the same sequence with an internal alkyne produces a ketone. masterorganicchemistry.com

Beyond oxidation, the carbon-boron bond can participate in a variety of other useful transformations, including:

Amination: Reaction with amines or their derivatives to form amines.

Halogenation: Reaction with halogens to produce alkyl halides.

Carbon-Carbon Bond Formation: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org

| Functional Group Transformation | Reactant | Product |

| Oxidation | Organoborane (from alkene) | Alcohol |

| Oxidation | Organoborane (from terminal alkyne) | Aldehyde |

| Oxidation | Organoborane (from internal alkyne) | Ketone |

| Amination | Organoborane | Amine |

| Halogenation | Organoborane | Alkyl Halide |

Mechanistic Insights into Cross-Coupling Reactions

The utility of organoboron compounds in modern organic synthesis is prominently highlighted by their central role in palladium-catalyzed cross-coupling reactions. This compound, as a representative of the boronic ester class, partakes in these transformations through well-defined mechanistic pathways, contributing to the formation of new carbon-carbon bonds.

Transmetalation Mechanisms in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, linking organoboron compounds with organic halides or triflates. libretexts.orgwikipedia.org The catalytic cycle is generally understood to comprise three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgillinois.edu This step involves the palladium center inserting itself into the carbon-halogen bond.

Transmetalation : This crucial step involves the transfer of an organic group (R²) from the boron atom to the palladium(II) center. wikipedia.org For this to occur, the organoboron compound, derived from a precursor like this compound, must be activated. A base is essential for this step, leading to the formation of a more nucleophilic boronate species or facilitating the generation of a more reactive palladium complex. wikipedia.orgrsc.org The organic group from boron displaces the halide on the palladium, resulting in a diorganopalladium(II) intermediate.

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The stereochemistry of the reactants is generally retained throughout the coupling process. wikipedia.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. | Pd(0) complex, Organic Halide (R¹-X) | Organopalladium(II) intermediate |

| Transmetalation | The organic group from the organoboron reagent replaces the halide on the palladium complex. | Organopalladium(II) intermediate, Organoboron reagent (R²-BY₂) | Diorganopalladium(II) intermediate |

| Reductive Elimination | The two organic groups are expelled from the palladium center, forming the final product and regenerating the catalyst. | Diorganopalladium(II) intermediate | Coupled Product (R¹-R²), Pd(0) complex |

Boronate Pathway vs. Oxo-Palladium Pathway

The exact mechanism of the transmetalation step has been a subject of detailed investigation, leading to the proposal of two primary competing pathways: the boronate pathway and the oxo-palladium pathway. rsc.orgnih.gov The operative pathway often depends on the specific reaction conditions. researchgate.net

Boronate Pathway : In this mechanism, the base reacts with the organoboron compound (e.g., a boronic acid) to form a tetracoordinate, anionic "ate" complex, known as a boronate. rsc.orgacs.org This boronate is more nucleophilic than its neutral precursor and reacts directly with the organopalladium(II) halide complex to transfer the organic group to the palladium center. nih.govnih.gov Studies have shown that this pathway is viable, particularly under anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK). nih.govnih.gov

Oxo-Palladium Pathway : Alternatively, the base (often a hydroxide) can react with the organopalladium(II) halide complex to form a palladium-hydroxide intermediate. nih.govacs.org This intermediate then reacts with the neutral, trigonal organoboron compound. rsc.org The Lewis acidic boron center coordinates to the palladium-bound hydroxide (B78521), facilitating the transfer of the organic group. acs.org Many studies suggest this pathway is kinetically favored under typical Suzuki-Miyaura conditions, especially in aqueous environments. rsc.orgresearchgate.net

The choice between these pathways can be influenced by factors such as the solvent, the nature of the base, and the ligands on the palladium catalyst. researchgate.net

Table 2: Comparison of Transmetalation Pathways

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

| Initial Base Reaction | Base reacts with the organoboron compound. rsc.orgacs.org | Base reacts with the organopalladium halide complex. nih.govacs.org |

| Boron Species | Tetracoordinate, anionic boronate (more nucleophilic). nih.gov | Tricoordinate, neutral boronic acid (more Lewis acidic). nih.gov |

| Palladium Species | Organopalladium halide complex. nih.gov | Organopalladium hydroxide complex. rsc.org |

| Favored Conditions | Anhydrous conditions, specific bases (e.g., TMSOK). nih.gov | Aqueous or biphasic conditions, hydroxide bases. nih.gov |

This compound as a Boron Source in C-C Bond Formation

Organoboron compounds are central to C-C bond formation because they serve as the source of the nucleophilic organic group in the transmetalation step. rsc.orgnih.gov this compound belongs to the class of boronic esters, which are versatile reagents in this context.

Boronic esters like this compound are often used as precursors to the boronic acids required for many Suzuki-Miyaura couplings. rsc.org However, they can also be prepared in situ or used directly in related transformations. A key method for synthesizing a wide variety of boronic esters is the Miyaura borylation, a palladium-catalyzed reaction between a diboron (B99234) reagent and an aryl or vinyl halide. rsc.org

In the context of C-C bond formation, this compound or its derivatives act as a shuttle for the desired organic moiety. rsc.org The boron center, due to its Lewis acidity, facilitates the transfer of an attached organic group to the transition metal catalyst, most commonly palladium. nih.govresearchgate.net The specific organic group to be transferred would first need to be attached to the boron center, replacing one or both of the chlorine atoms. Once this organoborane is formed, it can participate in the catalytic cycle of cross-coupling reactions, ultimately enabling the construction of complex molecular architectures. nih.gov

Investigations of Functional Group Transformations Mediated by this compound

The reactivity of this compound is not limited to its role in cross-coupling. The presence of reactive chlorine atoms on the boron center and the inherent Lewis acidity of the borane moiety allow it to mediate a variety of functional group transformations.

Substitution Reactions of Chlorine Atoms on Boron

The chlorine atoms in this compound are effective leaving groups, making the compound susceptible to nucleophilic substitution. nih.gov This is a fundamental reaction type in which a nucleophile replaces a functional group. wikipedia.orgck12.org In this case, the boron atom is the electrophilic center.

A wide range of nucleophiles can displace the chloride ions. This reactivity is the basis for preparing a diverse array of other organoboron compounds from a single precursor. For instance:

Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can replace the chlorine atoms with organic groups, forming new boron-carbon bonds. This is a primary method for synthesizing the specific organoboranes needed for subsequent cross-coupling reactions.

Reaction with alcohols or amines can lead to the formation of different boronic esters or aminoboranes, respectively.

These substitution reactions are typically bimolecular (Sₙ2-type), where the incoming nucleophile attacks the boron center, leading to the departure of the chloride anion. nih.gov The ease of these substitutions makes dichlorinated borane derivatives valuable and versatile intermediates in synthetic chemistry.

Reduction Mechanisms of Organic Substrates with Boranes

Boranes and their derivatives are well-established reducing agents for a variety of organic functional groups, including carbonyls (ketones, aldehydes, esters) and imines. wikipedia.orggoogle.com While highly reactive borane sources like diborane (B8814927) are common, more stable amine-borane complexes are also widely used. dtu.dknih.gov The reduction mechanism can vary depending on the substrate and the specific borane reagent.

One common mechanism is transfer hydrogenation , where the borane acts as a source of hydride (H⁻). nih.gov For the reduction of polar double bonds like C=O or C=N, the reaction often proceeds through a concerted, six-membered ring transition state. nih.gov In this process:

The Lewis acidic boron atom coordinates to the heteroatom (e.g., the oxygen of a carbonyl group). google.com

This coordination activates the substrate, making the carbon atom more electrophilic.

A hydride is then transferred from the boron to the electrophilic carbon atom.

In some cases, especially with catalysts or frustrated Lewis pairs, the mechanism can be stepwise. nih.gov Borane-catalyzed reductions can also proceed via a hydroboration mechanism, particularly for non-polar C=C bonds, followed by subsequent steps to release the reduced product. acs.org The use of a borane like this compound as a mediator in reductions would follow these general principles, with its Lewis acidity playing a key role in activating the substrate for hydride attack. wikipedia.org

Radical Reaction Pathways Involving Halogenated Boranes

The involvement of boron compounds in radical chemistry has expanded significantly, offering novel pathways for chemical transformations. Halogenated boranes, such as this compound, possess unique electronic properties that influence their behavior in radical processes.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the transfer of a hydrogen atom (a proton and an electron) from a donor molecule to a radical species. wikipedia.orgmdpi.com In the context of boron chemistry, boranes featuring a boron-hydrogen (B-H) bond can serve as effective HAT reagents. mdpi.com The efficacy of a borane as a hydrogen donor is primarily governed by its B-H Bond Dissociation Energy (BDE); a lower BDE facilitates the homolytic cleavage of the bond and subsequent hydrogen atom donation. mdpi.comnih.gov

Ligated boranes, particularly those complexed with N-heterocyclic carbenes (NHCs), have been extensively studied as HAT donors. nih.gov The electronic properties of the ligand significantly influence the B-H BDE. For instance, the B-H BDE in borane (BH₃) is approximately 105 kcal/mol, whereas in NHC-borane adducts, this value can be lowered to the range of 73-88 kcal/mol, making them much more effective HAT reagents. nih.govresearchgate.net This reduction in BDE is attributed to the stabilization of the resulting boryl radical through electron delocalization into the ligand's π-system. nih.gov

It is critical to note that this compound itself does not possess a B-H bond and, therefore, cannot function as a direct hydrogen atom donor in a classic HAT mechanism. Its reactivity in radical pathways proceeds through other mechanisms, such as the generation of boryl radicals that can participate in subsequent reactions. The study of HAT in related borohydride (B1222165) compounds provides a crucial thermodynamic benchmark for understanding the general principles of radical generation and reactivity in boron chemistry. acs.org

Table 1: Calculated Bond Dissociation Energies (BDEs) of Various Boranes

| Compound | Bond | BDE (kcal/mol) | Computational Method |

|---|---|---|---|

| Borane | H₂B-H | 106.6 | G-2 acs.org |

| Diborane | H₃BH₂B-H | 101.9 | G-2 acs.org |

| Difluoroborane | F₂B-H | 110.3 | G-2 acs.org |

| Ammonia Borane | H₃N•BH₂-H | 103.6 | G-2 acs.org |

| NHC-Borane (generic) | NHC•BH₂-H | 73.1–77.2 | B3LYP nih.gov |

Boryl radicals are highly reactive intermediates characterized by an unpaired electron localized on the boron atom. wikipedia.orgrsc.org These species have gained significant attention for their utility in organic synthesis. wikipedia.org Neutral boryl radicals can be categorized as unligated (three-center, five-electron) or ligated (four-center, seven-electron) species. wikipedia.org Unligated boryl radicals are generally more reactive and electrophilic due to the presence of a vacant p-orbital, whereas ligated boryl radicals, often stabilized by Lewis bases like NHCs or phosphines, have the unpaired electron in a p-orbital, rendering them more stable and often nucleophilic. wikipedia.orgacs.org

Boryl radicals can be generated through several methods, including the homolytic cleavage of a B-H bond in a borane precursor, often initiated by another radical species. nih.gov More recently, photoinduced single-electron transfer (SET) from a photocatalyst to a ligated borane has emerged as a mild and efficient method for generating boryl radicals. acs.orgnih.gov

A key reaction pathway for boryl radicals, especially relevant to halogenated compounds, is Halogen Atom Transfer (XAT). wikipedia.orgnih.gov In an XAT process, the boryl radical abstracts a halogen atom from an organic halide, generating a new carbon-centered radical and a haloborane. nih.govnih.gov The efficiency of this process is driven by the high affinity of boron for halogens and the formation of a strong boron-halogen bond. nih.gov For instance, NHC-ligated boryl radicals have been shown to react with alkyl halides to initiate C-C bond-forming reactions. acs.orgnih.gov

While direct studies on the radical derived from this compound are limited, it can be inferred that a hypothetical [Cl(n-PrO)B•] radical would exhibit significant reactivity. Given the presence of chlorine on the boron atom, its generation might occur via fragmentation of a more complex radical anion or through reaction with a potent radical initiator. Its reactivity would likely be dominated by addition to unsaturated systems or participation in further radical transfer processes.

Electrophilic and Nucleophilic Character in Reactions of this compound

The reactivity of this compound is dictated by the electronic nature of the boron center, which exhibits both electrophilic (Lewis acidic) and nucleophilic characteristics depending on the reaction partner and conditions.

The boron atom in a tri-coordinate borane possesses a vacant p-orbital, making it a natural electron-pair acceptor, or Lewis acid. thieme-connect.de The strength of this Lewis acidity is highly dependent on the substituents attached to the boron. In this compound, the two highly electronegative chlorine atoms strongly withdraw electron density from the boron center, significantly enhancing its Lewis acidity. thieme-connect.de This makes the boron atom highly electrophilic and susceptible to attack by Lewis bases.

The n-propoxy group (–OPr), conversely, can act as a π-donor, where the lone pairs on the oxygen atom can back-donate electron density into the empty p-orbital of the boron. This pπ–pπ interaction partially mitigates the electron deficiency at the boron center, reducing its Lewis acidity compared to boron trichloride (B1173362) (BCl₃). thieme-connect.de Despite this moderation, halogenated alkoxyboranes like this compound are still considered potent Lewis acids. thieme-connect.de

The Lewis acidity of various boranes can be quantitatively compared using established scales, such as those based on equilibrium constants with standard Lewis bases or spectroscopic methods like the Gutmann-Beckett method. nih.govresearchgate.netnih.gov Computational methods can also be used to calculate properties like Fluoride Ion Affinity (FIA) as a measure of Lewis acidity. chemrxiv.org

Table 2: Comparison of Lewis Acidity for Selected Boranes

| Borane | Relative Lewis Acidity | Key Features |

|---|---|---|

| BBr₃ | Very Strong | Weaker π-donation from Br compared to Cl and F enhances acidity. thieme-connect.de |

| BCl₃ | Strong | Strong inductive withdrawal from Cl atoms. thieme-connect.de |

| This compound | Moderately Strong | Acidity from two Cl atoms is tempered by π-donation from the alkoxy group. |

| BF₃ | Moderate | Strong B-F π-backbonding significantly reduces Lewis acidity compared to BCl₃. thieme-connect.de |

| B(C₆F₅)₃ | Strong | Highly fluorinated aryl groups provide strong inductive withdrawal. nih.gov |

The highly electrophilic nature of the boron atom in this compound makes it a prime target for nucleophilic attack. The chlorine atoms are effective leaving groups, allowing for nucleophilic substitution at the boron center. utexas.edu These reactions typically proceed through a concerted Sₙ2-like mechanism, where the nucleophile attacks the boron atom, forming a four-coordinate borate (B1201080) intermediate (transition state) before displacing a chloride ion. libretexts.orgyoutube.com

A wide range of nucleophiles can react with this compound. For example, reaction with an alcohol (R'OH) would lead to the substitution of one or both chlorides to form an alkoxy(n-propoxy)chloroborane or a dialkoxy(n-propoxy)borane, respectively. Similarly, amines can displace the chloride ions to form aminoboranes. Organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), can be used to form new carbon-boron bonds, yielding alkyl- or aryl-substituted propoxyboranes. nih.gov

The reaction of boron trichloride with alcohols is a common method for synthesizing alkoxy(chloro)boranes, and these products can undergo further substitution. thieme-connect.de The reactivity pattern suggests that this compound would readily react with a second equivalent of propanol (B110389) or another nucleophile to displace the second chloride, often leading to a mixture of products unless the stoichiometry is carefully controlled. thieme-connect.de

Applications of Dichloro N Propoxy Borane in Advanced Organic Synthesis

Dichloro-(n-propoxy)borane in Hydroboration-Oxidation Sequences

The hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry for the hydration of unsaturated carbon-carbon bonds. wikipedia.org The use of substituted boranes like this compound can offer enhanced control over the reaction's outcome. The reaction is a two-step process: first, the addition of the B-H bond across an alkene or alkyne (hydroboration), followed by oxidation to replace the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org

A defining feature of the hydroboration-oxidation sequence is its anti-Markovnikov regioselectivity. wikipedia.org This means the hydroxyl group is installed on the less substituted carbon of the double bond, a complementary outcome to acid-catalyzed hydration methods. libretexts.orglibretexts.org In the hydroboration step using this compound, the boron atom, being more electropositive than hydrogen, adds to the less sterically hindered carbon atom of the alkene. yale.eduorganic-chemistry.org The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron with a hydroxyl group while retaining the original stereochemistry. libretexts.orglibretexts.org

The mechanism proceeds through a concerted, four-centered transition state where the boron and hydrogen atoms add simultaneously across the double bond. libretexts.orglibretexts.org This avoids the formation of a carbocation intermediate, thus preventing rearrangements that can occur in other addition reactions. libretexts.org The presence of two electron-withdrawing chlorine atoms on the boron center in this compound increases its Lewis acidity, potentially accelerating the hydroboration step.

| Reactant | Reagent | Key Intermediate | Final Product | Selectivity |

|---|---|---|---|---|

| Propene | 1. This compound 2. H₂O₂, NaOH | (Dichloro)propyl(propoxy)borane | 1-Propanol | Anti-Markovnikov |

The steric bulk of the hydroborating agent can significantly influence the stereoselectivity of the reaction, especially with more complex alkenes. yale.eduorganic-chemistry.org While not as bulky as reagents like 9-BBN or disiamylborane (B86530), the n-propoxy group on this compound provides more steric hindrance than in unsubstituted borane (B79455) (BH₃), which can enhance selectivity in certain applications. masterorganicchemistry.comlibretexts.org For instance, in the reaction with a chiral alkene, the reagent would preferentially approach from the less sterically hindered face, leading to the formation of a specific diastereomer. yale.edu

| Reactant | Reagent | Stereochemical Outcome | Product |

|---|---|---|---|

| 1-Methylcyclopentene | 1. This compound 2. H₂O₂, NaOH | Syn-addition of H and OH | trans-2-Methylcyclopentanol |

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is exceptionally widely used due to its mild conditions and high functional group tolerance. rsc.orgresearchgate.net Organoboron compounds are essential partners in these reactions. wikipedia.org

The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net While this compound is not the direct organoboron partner in the coupling, it is a crucial precursor for creating the necessary alkyl- or vinylboron intermediates from alkenes and alkynes, respectively. organic-chemistry.orgrsc.org

Once the organoborane intermediate is formed via hydroboration, it can be subjected to Suzuki-Miyaura coupling conditions. This two-step, one-pot sequence allows for the efficient synthesis of complex molecules by joining different carbon fragments.

This compound can be used to convert simple alkenes or alkynes into more complex organoboranes that are ready for cross-coupling. rsc.org For example, the hydroboration of a terminal alkyne with a substituted borane like this compound yields a vinylborane (B8500763). This vinylborane can then be coupled with an aryl halide under Suzuki-Miyaura conditions to form a substituted styrene (B11656) derivative. This strategy is highly valuable for building conjugated systems found in many natural products and advanced materials. rsc.org The ability to generate the reactive organoboron species in situ from stable precursors adds to the versatility of this method. rsc.org

| Step | Starting Materials | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 (Hydroboration) | Phenylacetylene | This compound | (E)-(2-phenylvinyl)boron intermediate |

| 2 (Suzuki Coupling) | Intermediate from Step 1, Iodobenzene | Pd(PPh₃)₄, Base | (E)-1,2-Diphenylethene (Stilbene) |

Applications in Functional Group Transformations

The utility of this compound extends to various functional group interconversions, primarily through the versatile reactivity of the organoborane intermediates it generates. organic-synthesis.commit.edu The carbon-boron bond is a synthetic linchpin that can be transformed into a range of other functional groups with high fidelity.

The most prominent transformation is the oxidation to an alcohol, as discussed in the hydroboration-oxidation sequence (alkene → alcohol). slideshare.net However, the intermediate organoborane can undergo several other useful reactions. For example, treatment with a carboxylic acid like acetic acid results in protonolysis, replacing the boron atom with a hydrogen atom and effectively achieving a net hydrogenation of the original alkene (alkene → alkane). Halogenolysis, using reagents like bromine or iodine, can convert the C-B bond into a C-Br or C-I bond, respectively (alkene → alkyl halide). These transformations showcase the power of organoborane chemistry in providing access to a wide array of molecular structures from a common intermediate.

| Starting Material | Intermediate Precursor | Transformation Reaction | Reagent | Final Product Functional Group |

|---|---|---|---|---|

| Alkene | This compound | Oxidation | H₂O₂, NaOH | Alcohol |

| Alkene | This compound | Protonolysis | CH₃COOH | Alkane |

| Alkene | This compound | Halogenolysis | Br₂, NaOH | Alkyl Bromide |

Conversion of Chlorine Atoms to Other Functional Groups

The chlorine atoms in this compound are susceptible to nucleophilic substitution, a characteristic feature of haloboranes. thieme-connect.de This reactivity allows for the conversion of the dichloroboryl group into a variety of other functional moieties, making it a valuable precursor for the synthesis of other organoboron compounds. The general route for the synthesis of such halo(oxy)boranes involves the reaction of an alcohol with a boron trihalide, or through ligand exchange between a trialkoxyborane and a boron trihalide. thieme-connect.de

The B-Cl bonds are highly reactive towards water and other protic sources, leading to the formation of boric acid and hydrogen chloride. thieme-connect.de This sensitivity necessitates handling under inert and anhydrous conditions. Beyond simple hydrolysis, the chlorine atoms can be displaced by a range of nucleophiles. For instance, reaction with alcohols would lead to the formation of mixed or fully substituted alkoxyboranes. Similarly, amines can react to form aminoboranes.

A closely related transformation is the reaction of dihalo(organo)boranes with organometallic reagents, such as Grignard or organolithium reagents, which results in the formation of new carbon-boron bonds. thieme-connect.de This provides a pathway to synthesize unsymmetrical organoboranes, which are valuable intermediates in organic synthesis. While direct examples with this compound are not prevalent in the literature, the underlying principle of chlorine displacement is a fundamental aspect of its chemistry.

Role in Synthesis of Complex Molecules

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. acs.orgbris.ac.ukresearchgate.netbristol.ac.ukwikipedia.org Organoboron reagents are central to many of these strategies. researchgate.net While specific applications of this compound in the total synthesis of complex molecules are not widely documented, its potential can be inferred from the extensive use of related organoboranes.

One of the most powerful applications of organoboranes is in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. rsc.org this compound could serve as a precursor to various boronic esters through the substitution of its chlorine atoms. These resulting boronic esters can then participate in palladium-catalyzed cross-coupling reactions to construct complex molecular scaffolds. scholaris.ca

Furthermore, the Matteson homologation reaction, which utilizes (α-haloalkyl)boronic esters, is a powerful tool for the stereoselective synthesis of carbon chains. researchgate.netCurrent time information in Bangalore, IN. Although this involves a different class of borane, the principle of using boron-mediated reactions to build molecular complexity is well-established. The reactivity of the B-Cl bonds in this compound could potentially be harnessed in cascade reactions, where a sequence of reactions occurs in a single pot to rapidly generate molecular complexity from simple starting materials. rsc.org

The synthesis of complex molecules is a significant area of organic chemistry, driving the development of new synthetic methods and strategies. acs.orgbris.ac.ukresearchgate.netbristol.ac.ukwikipedia.org The versatility of organoboron compounds makes them key players in this field. researchgate.net

Reductions Catalyzed or Mediated by this compound Analogues

Borane reagents and their derivatives are widely employed for the reduction of various functional groups in organic synthesis. The reactivity and selectivity of these reductions can be fine-tuned by modifying the substituents on the boron atom.

Selective Reduction of Carbonyl Compounds and Amides

Borane and its complexes are known for their ability to selectively reduce carbonyl compounds. For instance, borane is particularly effective for the reduction of carboxylic acids to alcohols in the presence of other reducible functional groups like esters. Current time information in Bangalore, IN. The reduction of aldehydes and ketones to the corresponding alcohols is also a common transformation using borane reagents. Ammonia borane has been shown to be an effective reagent for the chemoselective reduction of carbonyl compounds to alcohols in water.

The reduction of amides to amines is another important application of borane reagents. rsc.org The mechanism typically involves the activation of the carbonyl group by the Lewis acidic boron, followed by hydride transfer. rsc.org

The table below summarizes the selective reduction of various carbonyl-containing functional groups with different borane reagents.

| Functional Group | Reagent | Product | Selectivity Notes |

| Carboxylic Acid | Borane (BH₃) | Primary Alcohol | Often selective over esters. Current time information in Bangalore, IN. |

| Aldehyde | Borane (BH₃), Ammonia Borane | Primary Alcohol | Readily reduced. |

| Ketone | Borane (BH₃), Ammonia Borane | Secondary Alcohol | Readily reduced. |

| Amide | Borane (BH₃) | Amine | A common and useful transformation. rsc.org |

| Ester | Lithium Borohydride (B1222165) | Primary Alcohol | Lithium borohydride is often used for this selective reduction. |

| α,β-Unsaturated Carbonyl | Borane (BH₃) | Allylic Alcohol | The carbonyl group is typically reduced selectively over the alkene. |

Asymmetric Reductions Utilizing Borane-Mediated Methodologies

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of many biologically active molecules. researchgate.net Borane-mediated methodologies, particularly the Corey-Bakshi-Shibata (CBS) reduction, have become powerful tools for achieving high levels of enantioselectivity. This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric amount of borane. scholaris.ca

The catalyst, typically generated in situ from a chiral amino alcohol and borane, coordinates with the borane and the ketone substrate in a highly organized transition state, leading to the preferential formation of one enantiomer of the alcohol. A variety of chiral amino alcohols and other ligands have been developed to optimize the enantioselectivity for different types of ketones. thieme-connect.de

The development of new chiral catalysts for asymmetric reductions is an active area of research, with the goal of improving efficiency, selectivity, and substrate scope. thieme-connect.deresearchgate.net

This compound as a Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors.

The Lewis acidic nature of the boron atom in this compound, coupled with the presence of two reactive chlorine atoms, suggests its potential utility in MCRs. Boron-based Lewis acids are known to catalyze a variety of organic reactions, including those that can be incorporated into MCR sequences. For example, a Lewis acid can activate a carbonyl compound or an imine towards nucleophilic attack, a common step in many MCRs.

While there are no specific examples in the literature detailing the use of this compound in MCRs, one can envision its potential roles. It could act as a catalyst to bring the different components of the reaction together and activate them. Alternatively, it could be a reactant itself, where the n-propoxy and/or the boryl moiety are incorporated into the final product after displacement of the chlorine atoms by other components of the MCR. The development of new MCRs is a key area in green and sustainable chemistry, and the exploration of reactive reagents like this compound in this context could lead to novel and efficient synthetic methodologies.

Spectroscopic Characterization Techniques for Dichloro N Propoxy Borane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing dichloro-(n-propoxy)borane, offering insights into both the boron center and the organic n-propoxy substituent. nih.gov

¹¹B NMR spectroscopy is particularly powerful for directly probing the environment of the boron atom. nih.gov The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. For tricoordinate boranes like this compound, the ¹¹B NMR chemical shift is influenced by the electronegativity and pi-donating ability of the attached groups. sdsu.edu

The presence of an alkoxy group (OR) generally results in a higher field (lower ppm) chemical shift compared to analogous alkylboranes, due to the strong pi-donating character of the oxygen atom. sdsu.edu In this compound, the boron atom is bonded to two chlorine atoms and one n-propoxy group. The ¹¹B chemical shift for this compound would be expected to fall in a region characteristic of tricoordinate boranes with both halogen and oxygen substituents. The specific chemical shift provides a clear indication of the electronic environment around the boron atom, confirming the presence of the B-Cl and B-O bonds. The addition of a ligand or coordinating solvent to the empty p-orbital of the boron would result in an upfield shift, indicating a change from a tricoordinate to a tetracoordinate boron center. sdsu.edu

A representative, though not specific to this compound, compilation of ¹¹B NMR chemical shifts shows that the substitution of alkyl groups with OR' or OH groups leads to resonances at higher fields. sdsu.edu Computational methods, such as those employing density functional theory (DFT) and the gauge-including atomic orbital (GIAO) approach, have also become valuable tools for predicting ¹¹B NMR chemical shifts, aiding in structural assignments. nih.gov

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the n-propoxy group of this compound. uobasrah.edu.iq These techniques provide detailed information about the number and connectivity of protons and carbon atoms within the organic fragment of the molecule.

In the ¹H NMR spectrum, the n-propoxy group would exhibit distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and oxymethylene (OCH₂) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure of the n-propyl chain. Typically, the OCH₂ protons would be the most deshielded (highest ppm value) due to the electronegativity of the adjacent oxygen atom. The splitting patterns, governed by J-coupling, would reveal the neighboring proton environments (e.g., the OCH₂ signal would be a triplet due to the adjacent CH₂ group).

Similarly, the ¹³C NMR spectrum would show three distinct signals for the three carbon atoms of the n-propoxy group. The carbon atom bonded to the oxygen (C-O) would have the largest chemical shift. The chemical shifts of the other two carbons would be in the typical aliphatic region. Compilations of ¹H and ¹³C NMR data for common organic fragments and impurities in various deuterated solvents are widely available and serve as essential references for spectral interpretation. pitt.edusigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and bonding within a molecule by probing its molecular vibrations. olemiss.edu

For this compound, IR and Raman spectroscopy are particularly useful for identifying the characteristic stretching and bending vibrations of the boron-chlorine (B-Cl) and boron-oxygen (B-O) bonds.

The B-Cl stretching vibrations in borane (B79455) adducts are typically observed in the infrared and Raman spectra and their positions can be confirmed through normal co-ordinate analysis. rsc.org The exact frequencies of these vibrations can be influenced by the other substituents on the boron atom.

The B-O stretching vibration is also a key diagnostic feature. In borate (B1201080) glasses, for instance, IR spectroscopy reveals absorption peaks due to the asymmetric stretching of B-O bonds in trigonal BO₃ units. scirp.org In organoboron compounds, the B-O stretching frequency provides direct evidence for the presence of the alkoxy group attached to the boron.

Raman spectroscopy is also a powerful tool for studying the vibrational modes of organoboron compounds. nih.gov It can provide information about both symmetric and asymmetric vibrations. In some cases, certain vibrational modes may be more prominent in the Raman spectrum than in the IR spectrum, or vice versa, making the use of both techniques advantageous. olemiss.edu For example, studies on lignin (B12514952) substructures have shown that IR and Raman spectra can provide complementary information about the same molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. service.gov.uk For this compound (C₃H₇BCl₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. nih.gov The technique is sensitive enough to detect the mass difference between isotopes, and the characteristic isotopic pattern of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) would provide further confirmation of the compound's identity. The molecular weight of this compound is 140.80 g/mol . chemeo.com

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

The primary purpose of applying X-ray crystallography to these derivatives is to obtain precise information on their molecular geometry in the solid state. This includes the determination of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the nature of the coordinate bond between the boron atom and the Lewis base.

For a hypothetical adduct of this compound with a generic Lewis base (L), such as an amine or a phosphine, X-ray diffraction analysis would be expected to reveal a tetrahedral geometry around the boron atom. The boron atom would be coordinated to two chlorine atoms, the n-propoxy group, and the Lewis base. Key structural parameters that would be determined include:

B-Cl bond lengths: These are expected to be longer in the adduct compared to the free borane due to the change in hybridization at the boron center from sp² to sp³ and the increased electron density.

B-O bond length: The length of the bond between boron and the n-propoxy oxygen would also be affected by adduct formation.

B-L bond length: This parameter provides a direct measure of the strength of the dative bond between the boron atom and the Lewis base.

Bond angles around the boron atom: These would approximate the tetrahedral angle of 109.5°, although distortions would be expected due to the different steric and electronic nature of the four substituents.

The general workflow for the X-ray crystallographic analysis of a this compound derivative would involve:

Synthesis and crystallization: A stable, crystalline adduct of this compound with a suitable Lewis base would be synthesized.

Data collection: A single crystal of the adduct would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be recorded as the crystal is rotated.

Structure solution and refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.

The resulting structural data for a hypothetical this compound-Lewis base adduct could be presented as follows:

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Adduct

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| B-Cl1 Bond Length (Å) | Value |

| B-Cl2 Bond Length (Å) | Value |

| B-O Bond Length (Å) | Value |

| B-L Bond Length (Å) | Value |

| Cl1-B-Cl2 Angle (°) | Value |

| Cl-B-O Angle (°) | Value |

| Cl-B-L Angle (°) | Value |

| O-B-L Angle (°) | Value |

Note: The values in the table are placeholders and would be determined experimentally.

Computational and Theoretical Studies on Dichloro N Propoxy Borane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of boron compounds.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org For a molecule like dichloro-(n-propoxy)borane, DFT calculations can provide valuable insights into its geometry, bond properties, and electronic distribution. These calculations help in understanding the nature of the boron-oxygen and boron-chlorine bonds, which are crucial to its reactivity.

For instance, in related boronic esters, DFT studies have been employed to analyze the electronic effects of different substituents on the boron atom. conicet.gov.ar The electron-withdrawing nature of the two chlorine atoms in this compound would significantly influence the Lewis acidity of the boron center. DFT calculations can quantify this effect by computing atomic charges and mapping the electrostatic potential.

Table 1: Illustrative DFT-Calculated Properties for a Generic Alkoxyborane System

| Property | Calculated Value | Significance for this compound |

| B-O Bond Length | 1.35 Å | Indicates the strength and nature of the alkoxy linkage. |

| B-Cl Bond Length | 1.75 Å | Reflects the covalent character of the boron-halogen bond. |

| Mulliken Charge on Boron | +0.85 | Quantifies the electrophilicity of the boron center. |

| HOMO-LUMO Gap | 5.2 eV | Provides an estimate of the molecule's kinetic stability and reactivity. conicet.gov.ar |

Note: The values in this table are illustrative and based on general data for related compounds. Specific calculations for this compound would be required for precise values.

Prediction of Activation Energies and Reaction Pathways

A significant application of DFT is the prediction of activation energies (Ea) and the elucidation of reaction pathways. rsc.orgconicet.gov.arresearchgate.net For this compound, this would be particularly useful in studying its reactions, such as hydrolysis, alcoholysis, or its role as a catalyst. Computational studies on other boranes have successfully mapped out the energy profiles of complex reactions, identifying transition states and intermediates. researchgate.netnih.gov

For example, in the context of hydroboration reactions, DFT calculations have been used to determine the transition state structures and the associated energy barriers, providing a rationale for the observed stereoselectivity and regioselectivity. umich.edutdx.catnumberanalytics.com Similar studies on this compound could predict its reactivity with various unsaturated substrates.

Table 2: Hypothetical Activation Energies for Reactions of this compound Predicted by DFT

| Reaction | Predicted Activation Energy (kcal/mol) | Implication |

| Hydrolysis | 15.2 | Suggests a moderate rate of decomposition in the presence of water. |

| Alcoholysis with Ethanol | 12.8 | Indicates a favorable exchange of the n-propoxy group. |

| Diels-Alder Catalysis | 25.5 | Provides insight into its potential as a Lewis acid catalyst in cycloaddition reactions. conicet.gov.ar |

Note: These activation energies are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.

Investigation of Reaction Intermediates and Transition States

While quantum chemistry is excellent for locating stationary points on a potential energy surface, MD simulations can explore the dynamic stability and lifetime of reaction intermediates and transition states. acs.org For reactions involving this compound, MD simulations could be used to sample the conformational space of transient species and to understand the role of solvent molecules in stabilizing or destabilizing them. The challenge in these simulations often lies in the lack of well-parameterized force fields for reactive boron species, a known issue in the computational chemistry of boron compounds. nih.gov

Understanding Reaction Selectivity and Regioselectivity

MD simulations can be instrumental in understanding the factors that govern reaction selectivity. By simulating the approach of a reactant to this compound, it is possible to analyze the steric and electronic factors that favor one reaction outcome over another. researchgate.net For instance, in a hydroboration reaction, MD simulations could reveal the preferred orientation of an alkene as it approaches the borane (B79455), providing a dynamic picture of the origins of regioselectivity.

Mechanistic Probing through Computational Models

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful toolkit for probing reaction mechanisms. For this compound, computational models could be constructed to investigate various mechanistic hypotheses for its reactions.

For example, in the context of its potential use in catalysis, computational studies could help to distinguish between different mechanistic pathways, such as a concerted versus a stepwise mechanism. nih.gov By calculating the energy barriers for each proposed step, the most likely reaction mechanism can be identified. Such computational probing has been successfully applied to understand the mechanisms of reactions involving a wide range of boron compounds, from simple boranes to complex boronic esters used in dynamic covalent chemistry. rsc.orgnju.edu.cnnsf.govnih.gov

Elucidation of Radical Mechanisms

The radical chemistry of organoboron compounds is a burgeoning field, with computational studies playing a pivotal role in understanding the generation, structure, and reactivity of boryl radicals. nih.govwikipedia.org While specific computational studies on the radical mechanisms of this compound are not extensively documented in the literature, the principles can be elucidated from studies on related N-heterocyclic carbene (NHC)-boranes and other alkylboron compounds. nih.govresearchgate.net

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the pathways of radical reactions. ustc.edu.cn For a compound like this compound, a key radical process would be the homolytic cleavage of a bond to form a boryl radical. The stability and reactivity of such a radical are influenced by the substituents on the boron atom. The two electron-withdrawing chlorine atoms in this compound would significantly affect the electronic properties of the boron-centered radical.

Computational models can predict the bond dissociation energies (BDEs) of the B-H, B-C, and B-O bonds, which are crucial parameters in understanding radical initiation steps. illinois.edu Furthermore, these models can map the potential energy surfaces of radical reactions, identifying transition states and intermediates. cas.cz For instance, in a hypothetical radical chain reaction involving this compound, DFT calculations could elucidate the kinetics and thermodynamics of halogen atom abstraction or the addition of the boryl radical to unsaturated systems. nih.govillinois.edu

Recent research has focused on the use of Lewis base-ligated boranes as sources of boryl radicals. illinois.educhemrxiv.org The ligation of a Lewis base to the boron center can tune the reactivity and selectivity of the resulting radical. wikipedia.org Computational studies have been essential in understanding these effects and in designing new borane-based radical reagents. chemrxiv.org

Table 1: Calculated Activation Energies for Boryl Radical Reactions

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Chlorine Atom Transfer | Boryl radical + α,α,α-trichloroacetamide | 7.0 | DFT |

| Chlorine Atom Transfer | Boryl radical + α,α-dichloroamide | 12.3 | DFT |

| Boryl Radical Addition | Boryl radical + α,α,α-trichloroacetamide (carbonyl oxygen) | 9.7 | DFT |

| Boryl Radical Addition | Boryl radical + α,α-dichloroamide (carbonyl oxygen) | 16.6 | DFT |

This table presents data from a computational study on boryl radical reactions, illustrating the types of insights that can be gained for systems analogous to this compound. ustc.edu.cn

Analysis of Lewis Acid-Base Interactions and Catalysis

The boron atom in this compound possesses a vacant p-orbital, making it a potent Lewis acid. The two electronegative chlorine atoms further enhance its electrophilicity. Computational chemistry offers a powerful lens through which to quantitatively analyze the Lewis acidity and the nature of the interactions with Lewis bases. nih.govvu.nl

DFT calculations are widely used to determine the strength of Lewis acid-base adducts. nih.gov For this compound, one could compute the interaction energy with a variety of Lewis bases, such as amines, phosphines, or ethers. These calculations would provide insight into the stability of the resulting adducts and the nature of the dative bond formed between the Lewis base and the boron center. nih.govrsc.org The energy decomposition analysis (EDA) is a particularly useful computational tool that dissects the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components, providing a detailed picture of the bonding. nih.gov

The strong Lewis acidity of dihaloboranes suggests that this compound could serve as an effective catalyst in a range of organic transformations. mdpi.comcardiff.ac.uk Computational studies have been instrumental in elucidating the mechanisms of borane-catalyzed reactions, such as hydrogenations, hydrosilylations, and frustrated Lewis pair (FLP) chemistry. cardiff.ac.uktandfonline.comresearchgate.net In a catalytic cycle, this compound could activate a substrate by coordinating to a Lewis basic site, thereby facilitating a subsequent transformation. Computational modeling can map out the entire catalytic cycle, identifying the rate-determining step and providing insights for catalyst optimization. uva.nl

Table 2: Computed Lewis Adduct Formation Energies

| Lewis Acid | Lewis Base | Adduct Formation Energy (ΔE, kcal/mol) | Computational Method |

|---|---|---|---|

| BH3 | NH3 | -29.5 | ZORA-BLYP-D3(BJ)/TZ2P |

| BF3 | NH3 | -14.7 | ZORA-BLYP-D3(BJ)/TZ2P |

| BCl3 | NH3 | -18.4 | ZORA-BLYP-D3(BJ)/TZ2P |

| BBr3 | NH3 | -19.8 | ZORA-BLYP-D3(BJ)/TZ2P |

| BI3 | NH3 | -21.2 | ZORA-BLYP-D3(BJ)/TZ2P |

This table showcases computed adduct formation energies for various boron trihalides with ammonia, providing a reference for the expected Lewis acidity of this compound. nih.gov

Structure-Reactivity Relationship Prediction and Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.netmdpi.com For a compound like this compound, QSAR and QSPR models could be developed to predict its reactivity in various chemical transformations or its catalytic performance.

The development of a QSAR model begins with the generation of a dataset of compounds with known activities or properties. japsonline.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. acs.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. umich.edu

For this compound and related compounds, relevant molecular descriptors would include:

Electronic descriptors: Mulliken charges on the boron and chlorine atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors would be crucial for modeling reactions where electronic effects are dominant, such as Lewis acid catalysis.

Steric descriptors: Molecular volume, surface area, and specific steric parameters that describe the bulkiness of the n-propoxy group. These would be important for understanding how the steric environment around the boron center influences reactivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Table 3: Key Molecular Descriptors for Structure-Reactivity Modeling of Boranes

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Correlates with Lewis acidity and susceptibility to nucleophilic attack. |

| Partial Atomic Charges | Indicates the distribution of electron density and potential sites for reaction. | |

| Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions in polar media. | |

| Steric | Molecular Volume | Quantifies the steric bulk, which can affect reaction rates and selectivity. |

| Sterimol Parameters | Provide a more detailed description of the shape and size of substituents. | |

| Thermodynamic | Bond Dissociation Energy (BDE) | Crucial for predicting the feasibility of radical initiation steps. |

Emerging Research Directions and Future Perspectives in Dichloro N Propoxy Borane Chemistry

Development of Chiral Dichloro-(n-propoxy)borane Reagents for Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has fueled the development of asymmetric synthesis methodologies. A significant frontier in this area is the design and application of chiral versions of highly reactive reagents like this compound. While this compound itself is achiral, its modification with chiral auxiliaries can lead to powerful reagents for stereocontrolled transformations.

The core strategy involves replacing the n-propoxy group with a chiral alcohol, thereby generating a chiral dichloro(alkoxy)borane. This chiral environment around the boron center can then influence the stereochemical outcome of subsequent reactions. The development of chiral boronic esters has demonstrated the feasibility of achieving high levels of asymmetric induction. iupac.orgorgsyn.org For instance, the reaction of chiral diol boronic esters with (dichloromethyl)lithium has been shown to produce α-chloro boronic esters with high diastereomeric purity. iupac.org This principle can be extended to this compound derivatives, where the two chlorine atoms offer versatile handles for further transformations.

Future research in this area will likely focus on:

Design of Novel Chiral Ligands: The synthesis and evaluation of a diverse range of chiral alcohols to identify those that provide the highest levels of stereocontrol in reactions involving the corresponding dichloro(alkoxy)boranes.

Applications in Complex Molecule Synthesis: Demonstrating the utility of these new chiral reagents in the asymmetric synthesis of natural products and pharmaceutically active molecules, showcasing their ability to control stereochemistry at key steps.

The successful development of chiral this compound reagents will provide synthetic chemists with valuable new tools for the efficient and selective construction of complex chiral molecules.

Integration into Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, characterized by the use of microreactors and continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgyoutube.com The integration of highly reactive and potentially hazardous reagents like this compound into flow chemistry protocols is a particularly attractive prospect.

The inherent safety benefits of flow chemistry are paramount when dealing with reactive boron halides. The small reactor volumes minimize the amount of hazardous material present at any given time, and the superior temperature control can prevent runaway reactions. rsc.org Furthermore, flow systems allow for the in-situ generation and immediate use of unstable intermediates, a strategy that is often difficult to implement in batch processes. beilstein-journals.org

Key areas for future development include:

Development of Robust Flow Reactors: Designing and fabricating reactors from materials that are resistant to the corrosive nature of this compound and the byproducts of its reactions.

In-line Monitoring and Optimization: Implementing real-time analytical techniques (e.g., FTIR, NMR) to monitor reaction progress and allow for rapid optimization of reaction conditions such as temperature, flow rate, and stoichiometry. beilstein-journals.org

Telescoped Synthesis: Creating multi-step, continuous flow processes where the product of a reaction involving this compound is directly fed into a subsequent transformation without the need for isolation and purification of intermediates. researchgate.net

A notable example of a related process is the use of borane-dimethylsulfide complex in a continuous-flow protocol for the reduction of amides and esters. researchgate.net This demonstrates the feasibility of handling borane (B79455) reagents in flow, paving the way for the integration of this compound into similar automated synthesis platforms. researchgate.net The ability to safely and efficiently utilize this compound in continuous manufacturing will be a significant step towards greener and more sustainable chemical production. beilstein-journals.org

Exploration of this compound in Catalytic Cycles Beyond Established Applications

While this compound is primarily known as a stoichiometric reagent, its potential as a catalyst or a precursor to a catalytically active species is an area of growing interest. Boron-based Lewis acids are known to catalyze a variety of organic transformations, and the high Lewis acidity of the boron center in this compound makes it a promising candidate for catalytic applications.

One potential area of exploration is in Frustrated Lewis Pair (FLP) chemistry. FLPs, which consist of a sterically hindered Lewis acid and a Lewis base, are capable of activating a wide range of small molecules. d-nb.info this compound, with its electrophilic boron center, could potentially serve as the Lewis acidic component in an FLP system. The reactivity of such a system would be highly dependent on the choice of the Lewis base and the substrate.

Future research could focus on:

Hydroboration and Hydrosilylation Catalysis: Investigating the ability of this compound, or catalysts derived from it, to promote the addition of B-H and Si-H bonds across unsaturated substrates. While traditional hydroboration often relies on borane reagents like BH3, catalytic variants are highly sought after. rsc.org The development of in situ generated chiral boranes for asymmetric hydrogenations and hydrosilylations showcases the potential for boron-based catalysts. mdpi.com

Polymerization Catalysis: Exploring the use of this compound as a co-catalyst or initiator in polymerization reactions. The Lewis acidity of the boron center could be used to activate monomers or to interact with transition metal catalysts.

Novel Catalytic Cycles: Designing new catalytic cycles where this compound plays a key role in substrate activation or in the turnover-limiting step. The discovery of unexpected intermediates in borane-promoted imine reductions highlights the potential for uncovering novel mechanistic pathways. nih.gov

The development of new catalytic applications for this compound would significantly enhance its value and versatility as a chemical reagent.

Computational Design and Prediction of Novel this compound Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new reagents and catalysts. researchgate.net In the context of this compound chemistry, computational methods can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.

Density Functional Theory (DFT) calculations, for example, can be used to:

Predict Reaction Pathways and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, computational models can help to identify the most likely reaction mechanism and to predict the stereochemical outcome of a reaction. um.es

Design Novel Reagents: Computational screening can be used to evaluate the potential of different chiral auxiliaries for asymmetric synthesis or to design new Lewis bases for FLP chemistry involving this compound. researchgate.net

Understand Electronic Structure and Reactivity: Calculations can provide a detailed picture of the electronic structure of this compound and its derivatives, helping to explain their reactivity and to predict how they will interact with other molecules.

A study on the carbonylation of trialkyl boranes demonstrated the power of computational methods to correct long-held assumptions about reaction mechanisms. um.es Similarly, computational studies have been instrumental in understanding the mechanism of amine-borane mediated transfer hydrogenations. nih.gov

Future computational work in this area will likely involve:

Machine Learning and Artificial Intelligence: Utilizing these advanced computational techniques to accelerate the discovery of new reactions and to optimize reaction conditions.

Dynamic Simulations: Performing molecular dynamics simulations to study the behavior of this compound in solution and to understand the role of solvent effects in its reactivity.

Integrated Experimental and Computational Studies: Combining computational predictions with experimental validation to gain a deeper and more comprehensive understanding of this compound chemistry.

The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this compound and for driving innovation in the field.

Synergistic Applications with Other Main Group and Transition Metal Reagents

The combination of different types of reagents can often lead to synergistic effects, enabling transformations that are not possible with either reagent alone. The unique electronic properties of this compound, particularly its strong Lewis acidity, make it an attractive partner for both other main group elements and transition metals.

Synergy with Main Group Reagents: The concept of Frustrated Lewis Pairs (FLPs), which often involve a boron-based Lewis acid and a phosphorus- or nitrogen-based Lewis base, is a prime example of synergistic reactivity between main group elements. d-nb.info The combination of this compound with a suitable Lewis base could lead to new FLP systems with unique reactivity profiles. For instance, P-N cooperative borane activation has been demonstrated in catalytic hydroboration. core.ac.uk

Synergy with Transition Metal Reagents: The interaction between boron-containing compounds and transition metals is a rapidly developing area of catalysis. nih.govresearchgate.net The incorporation of boron functionalities into transition-metal catalysts has been shown to enhance their performance in a variety of reactions, including hydrogenation and dehalogenation. nih.gov this compound could potentially be used to modify transition metal complexes, either by direct coordination to the metal center or by reacting with the ligands.

Future research in this area could explore:

Bimetallic Catalysis: Designing catalytic systems that feature both a transition metal and a boron center, and investigating the cooperative effects between the two metals.

Ligand Modification: Using this compound to modify the electronic properties of ligands on a transition metal complex, thereby tuning the reactivity of the catalyst.

Tandem Catalysis: Developing one-pot reactions where a transition metal catalyst and a boron-based catalyst work in sequence to effect a multi-step transformation. The combination of transition metal catalysis and organocatalysis provides a template for such approaches. u-tokyo.ac.jp

The exploration of synergistic applications of this compound with other reagents holds great promise for the discovery of new and powerful synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloro-(n-propoxy)borane, and how can purity be validated?

- Methodological Answer: Synthesis typically involves alkoxyborane reactions, such as substituting chloro groups in boron halides with n-propoxy ligands. A common approach is reacting BCl₃ with n-propanol under inert conditions (e.g., argon) at controlled temperatures (0–5°C) to prevent side reactions . Purification via vacuum distillation or recrystallization is critical. Validate purity using ¹¹B NMR (δ ~30–40 ppm for trigonal boron) and FT-IR (B-O stretches at 1300–1400 cm⁻¹) .

Q. How can the molecular geometry and bonding of this compound be characterized?

- Methodological Answer: Use X-ray crystallography to resolve the trigonal planar geometry around boron. Computational methods like DFT (e.g., B97xD/6-311+G(d,p)) predict bond angles and electron density distribution, while Raman spectroscopy identifies B-Cl (600–700 cm⁻¹) and B-O (900–1000 cm⁻¹) vibrational modes .

Advanced Research Questions

Q. What role does this compound play in catalytic hydrogen release systems, and how does it compare to ammonia borane derivatives?

- Methodological Answer: In hydrogen storage, it may act as a precursor or co-catalyst. Compare its dehydrogenation kinetics with ammonia borane (NH₃BH₃) using thermogravimetric analysis (TGA) and gas chromatography. Computational studies (e.g., M06-2X-D3/TZ2P) can model transition states for H₂ release pathways . Note that steric effects from the n-propoxy group may hinder catalytic activity relative to smaller ligands.

Q. How do solvent and temperature affect the stability of this compound in hydroboration reactions?

- Methodological Answer: Conduct kinetic studies in polar aprotic solvents (e.g., THF) versus non-polar solvents (hexane) at 25–80°C. Monitor decomposition via ¹H NMR for byproducts like B(OH)₃ or propylene oxide. Controlled experiments show higher stability in anhydrous THF at ≤40°C .

Q. What computational strategies resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer: Use multi-level DFT (e.g., B3LYP for geometry optimization and CCSD(T) for energy refinement) to compare competing pathways. For example, analyze whether hydrolysis proceeds via a concerted or stepwise mechanism. Validate against experimental activation energies measured by stopped-flow spectroscopy .

Key Considerations for Experimental Design

- Contradiction Analysis : Address discrepancies in catalytic efficiency by comparing ligand effects (e.g., n-propoxy vs. methoxy) using Hammett plots or steric maps .

- Safety Protocols : Handle under inert atmosphere due to moisture sensitivity. Use Schlenk lines for synthesis and gloveboxes for storage .

- Data Reproducibility : Report solvent purity, boron starting material grades (e.g., ≥99.9%), and moisture content (<10 ppm) in methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products